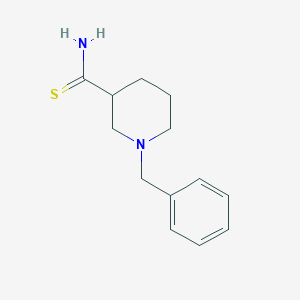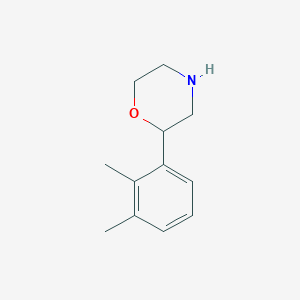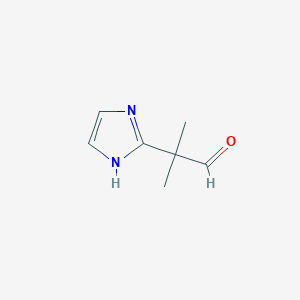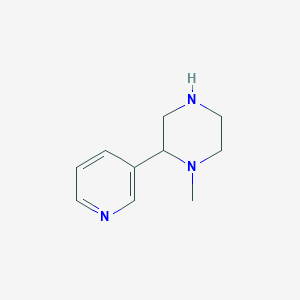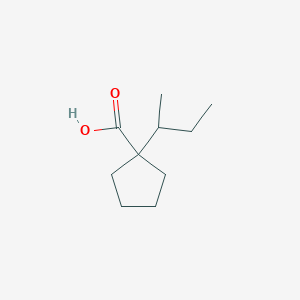
1-(Sec-butyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Sec-butyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a sec-butyl group and a carboxylic acid group. This compound is part of the broader family of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of the carboxylic acid group imparts unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Sec-butyl)cyclopentane-1-carboxylic acid can be synthesized through several methods:
Carboxylation of Cyclopentene: This method involves the reaction of cyclopentene with carbon dioxide under high pressure and temperature, using a suitable catalyst.
Oxidation of Cyclopentanol: Cyclopentanol can be oxidized using strong oxidizing agents such as chromic acid or potassium permanganate to yield the carboxylic acid.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Sec-butyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized under strong conditions.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups through reactions such as halogenation.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or a catalyst.
Major Products:
Oxidation: Further oxidized carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Halogenated cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Sec-butyl)cyclopentane-1-carboxylic acid finds applications in various scientific domains:
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of fragrances, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Sec-butyl)cyclopentane-1-carboxylic acid is primarily influenced by its carboxylic acid group, which can participate in hydrogen bonding and other interactions with biological molecules. The sec-butyl group may also affect the compound’s hydrophobicity and overall molecular interactions. Specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanecarboxylic acid: Lacks the sec-butyl group, making it less hydrophobic and potentially less reactive in certain contexts.
Cyclohexanecarboxylic acid: Contains a six-membered ring, which can influence its chemical properties and reactivity.
Uniqueness: 1-(Sec-butyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the sec-butyl group and the cyclopentane ring, which together impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-butan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-3-8(2)10(9(11)12)6-4-5-7-10/h8H,3-7H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
ZTFDHMHABAZNBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1(CCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


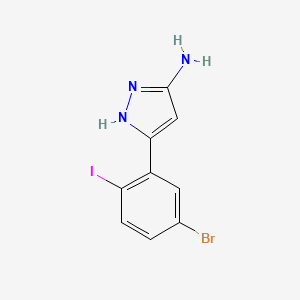
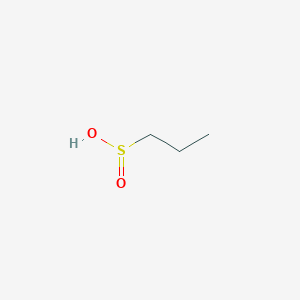


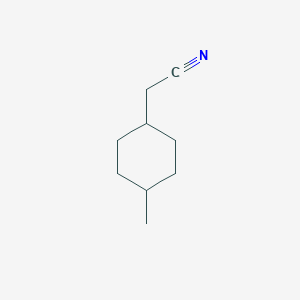
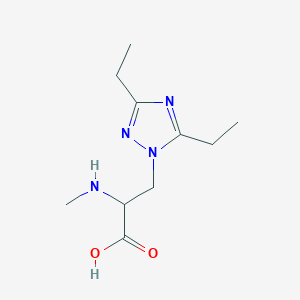

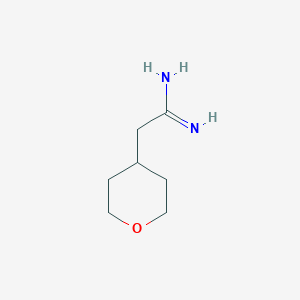
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
